4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride
Description
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (DMSO-d₆): Aromatic protons adjacent to the tetrazole resonate at δ 8.2–8.4 ppm as doublets (J = 8.5 Hz). Protons near the sulfonyl chloride appear at δ 7.9–8.1 ppm.
- ¹³C NMR : The tetrazole-bearing carbon resonates at δ 149–152 ppm, while the sulfonyl-attached carbon appears at δ 135–138 ppm.
Infrared (IR) Spectroscopy
UV-Vis Spectroscopy
Mass Spectrometry
- ESI-MS : [M+H]⁺ peak at m/z 245.0, with fragmentation patterns showing loss of Cl (-35.5 Da) and SO₂ (-64 Da).
Thermodynamic Stability and Reactivity Predictions
Thermodynamic Stability
Reactivity Predictions
- Nucleophilic substitution : The sulfonyl chloride undergoes reactions with amines (forming sulfonamides) or alcohols (forming sulfonate esters).
- Tetrazole participation : The tetrazole acts as a leaving group in SNAr reactions or participates in Huisgen cycloadditions.
- Hydrolysis : Susceptible to aqueous hydrolysis at elevated temperatures, yielding 4-(tetrazol-1-yl)benzenesulfonic acid.
Key Reactivity Trends
| Reaction Type | Conditions | Products |
|---|---|---|
| Aminolysis | RNH₂, Et₃N | Sulfonamide derivatives |
| Alcoholysis | ROH, pyridine | Sulfonate esters |
| Hydrolysis | H₂O, Δ | Sulfonic acid |
Properties
IUPAC Name |
4-(tetrazol-1-yl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4O2S/c8-15(13,14)7-3-1-6(2-4-7)12-5-9-10-11-12/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROFVIWAFKEQQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NN=N2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1099660-63-5 | |
| Record name | 4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride typically involves the reaction of 4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide+SOCl2→4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride in large quantities requires proper handling and safety measures due to its corrosive nature.
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction Reactions: The tetrazole ring can be reduced under specific conditions to form corresponding amine derivatives.
Oxidation Reactions: The benzene ring can undergo oxidation to form sulfone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Sulfonamide Derivatives: Formed from nucleophilic substitution reactions.
Amine Derivatives: Resulting from the reduction of the tetrazole ring.
Sulfone Derivatives: Produced through oxidation of the benzene ring.
Scientific Research Applications
Compounds containing tetrazole rings are known for their significant biological properties. The following outlines the biological activities associated with 4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride:
Antimicrobial Properties
Research indicates that derivatives of tetrazole compounds exhibit antimicrobial activity against various pathogens:
- Methicillin-resistant Staphylococcus aureus
- Vancomycin-resistant enterococci
These properties make it a candidate for further pharmacological screening and development as an antimicrobial agent .
Anticancer Activity
Tetrazole-containing compounds have been studied for their anticancer properties. The sulfonamide derivatives formed from this compound may possess bioactive properties relevant in drug development .
Anti-inflammatory Effects
Tetrazoles are often associated with anti-inflammatory effects. The potential for these compounds to act as anti-inflammatory agents is an area of ongoing research .
Case Studies
Several studies have explored the applications of compounds related to this compound:
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in the synthesis of various derivatives and in biochemical applications where it can modify specific amino acid residues in proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(5-Sulfanyl-1H-Tetrazol-1-yl)Benzonitrile
- Structural Differences : Replaces the sulfonyl chloride group with a nitrile (-CN) at the para position of the benzene ring ().
- Reactivity : The nitrile group enables nucleophilic additions (e.g., forming amines or carboxylic acids), whereas the sulfonyl chloride in the target compound facilitates nucleophilic substitution (e.g., forming sulfonamides). This difference makes 4-(5-sulfanyl-1H-tetrazol-1-yl)benzonitrile more suited for cycloaddition reactions, while the sulfonyl chloride derivative is ideal for introducing sulfonamide linkages .
- Applications : Nitrile derivatives are often used in metal-organic frameworks (MOFs) due to their coordination flexibility, whereas sulfonyl chlorides are pivotal in drug design (e.g., protease inhibitors) .
2-(1H-Tetrazol-1-yl)Ethane-1-Sulfonyl Chloride
- Structural Differences : Features an aliphatic ethane spacer between the tetrazole and sulfonyl chloride groups, unlike the aromatic benzene ring in the target compound ().
- Electronic Effects : The benzene ring in 4-(1H-tetrazol-1-yl)benzene-1-sulfonyl chloride provides aromatic stabilization, enhancing electrophilicity at the sulfonyl chloride site. The aliphatic variant lacks this conjugation, resulting in lower reactivity toward nucleophiles.
- Solubility : The aromatic system may reduce solubility in polar solvents compared to the aliphatic analog, which could exhibit improved miscibility in aqueous environments .
Data Tables: Key Properties of 4-(1H-Tetrazol-1-yl)Benzene-1-Sulfonyl Chloride
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 244.98946 | 148.6 |
| [M+Na]⁺ | 266.97140 | 162.4 |
| [M+NH₄]⁺ | 262.01600 | 155.3 |
| [M-H]⁻ | 242.97490 | 148.8 |
Source: Collision cross-section predictions from high-resolution mass spectrometry studies .
Biological Activity
4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C₇H₅ClN₄O₂S
- Molecular Weight : 244.65 g/mol
- Functional Groups : Contains a sulfonyl chloride group and a tetrazole ring, which enhances its reactivity towards nucleophiles.
The electrophilic nature of the sulfonyl chloride group allows it to participate in various chemical reactions, making it a versatile reagent in organic synthesis and potentially in biological applications.
The biological activity of this compound is primarily attributed to its ability to modify biomolecules through electrophilic reactions. The sulfonyl chloride group can react with nucleophilic sites on proteins, leading to covalent modifications that can alter protein function and enzyme activity. This property is particularly useful in the design of enzyme inhibitors and other therapeutic agents .
Antimicrobial Activity
Research indicates that compounds containing tetrazole rings often exhibit significant antimicrobial properties. Specifically, this compound has shown activity against:
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Vancomycin-resistant enterococci (VRE)
These findings suggest potential applications in treating infections caused by resistant bacterial strains.
Anticancer Properties
The compound's structural features may also confer anticancer activity. Tetrazole derivatives are frequently investigated for their ability to inhibit cancer cell proliferation. Preliminary studies suggest that this compound could be effective against various cancer cell lines by interfering with cellular processes involved in tumor growth.
Structure-Activity Relationship (SAR)
A series of studies have explored the structure-activity relationships of tetrazole-containing compounds. For instance:
- Compounds with electron-donating groups on the phenyl ring exhibited enhanced cytotoxicity against cancer cell lines.
- The presence of a sulfonamide moiety was found to be crucial for the biological activity of related compounds .
Summary of Research Findings
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Antimicrobial | Active against MRSA and VRE |
| Study B | Anticancer | Inhibits proliferation in various cancer cell lines |
| Study C | Enzyme Inhibition | Modifies target enzymes through covalent bonding |
Q & A
Q. What synthetic routes are available for preparing 4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride, and what intermediates are critical?
A general method involves reacting tetrazole-containing precursors with sulfonyl chloride derivatives. For example, substituted benzaldehydes can undergo condensation with triazole derivatives under reflux in ethanol with glacial acetic acid as a catalyst, followed by sulfonation . Key intermediates include 4-aminotriazole derivatives and halogenated sulfonyl precursors. Optimization of solvent polarity (e.g., ethanol vs. DMF) and reaction time (4–8 hours) is critical to minimize side products like over-sulfonated species .
Q. How can spectroscopic techniques (IR, NMR) confirm the structural integrity of this compound?
- IR Spectroscopy : The sulfonyl chloride group (SO₂Cl) exhibits a strong absorption band near 1200–1250 cm⁻¹, while the tetrazole ring shows C=N stretching at ~1600 cm⁻¹ .
- ¹H NMR : Aromatic protons adjacent to the tetrazole and sulfonyl groups resonate as doublets in the δ 7.5–8.2 ppm range, with splitting patterns dependent on substituent positions . For example, in CDCl₃, the para-substituted benzene ring shows two doublets at δ 7.72 (d, 2H) and δ 7.99 (d, 2H) .
Advanced Research Questions
Q. How does the reactivity of the sulfonyl chloride group influence its applications in medicinal chemistry?
The sulfonyl chloride moiety is highly electrophilic, enabling nucleophilic substitution with amines or alcohols to form sulfonamides or sulfonate esters. This reactivity is exploited in drug design, such as coupling with benzothiazole or quinoline derivatives to create antimicrobial or antitubcular agents . For instance, derivatives of 2-aryl benzothiazoles exhibit inhibitory activity against Mycobacterium tuberculosis H37Rv via sulfonamide linkages .
Q. What challenges arise in crystallographic studies of tetrazole-sulfonyl chloride derivatives, and how can SHELX software address them?
Tetrazole rings and sulfonyl groups introduce conformational flexibility, complicating crystallographic refinement. SHELXL (part of the SHELX suite) is optimized for high-resolution data, handling twinning and anisotropic displacement parameters. Its robustness in small-molecule refinement allows precise modeling of disorder in the tetrazole ring . For example, SHELXL’s restraints on bond lengths (e.g., N–N bonds in tetrazoles) improve model accuracy .
Q. How can computational methods predict the collision cross-section (CCS) of this compound for mass spectrometry applications?
Predicted CCS values (e.g., 148.8 Ų for [M+H]⁺) are derived from ion mobility-mass spectrometry (IM-MS) simulations using tools like MOBCAL. These values aid in identifying adducts (e.g., [M+Na]⁺ at 162.0 Ų) and validating synthetic products . Discrepancies between experimental and predicted CCS may indicate structural deviations, such as tautomerism in the tetrazole ring .
Q. What strategies mitigate hydrolysis of the sulfonyl chloride group during storage or reactions?
Hydrolysis is minimized by storing the compound under anhydrous conditions (e.g., sealed with molecular sieves) at –20°C. In reactions, aprotic solvents (e.g., DCM, THF) and low temperatures (0–5°C) reduce water ingress. For example, coupling reactions with amines proceed efficiently at 0°C in dry DCM with <5% hydrolysis observed .
Methodological Notes
- Synthesis Optimization : Use TLC or HPLC to monitor reaction progress and identify intermediates .
- Data Contradictions : Discrepancies in IR bands (e.g., SO₂Cl at 1204 cm⁻¹ vs. 1250 cm⁻¹) may arise from solvent effects or crystal packing .
- Safety : Handle sulfonyl chlorides in fume hoods due to lachrymatory and corrosive properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
